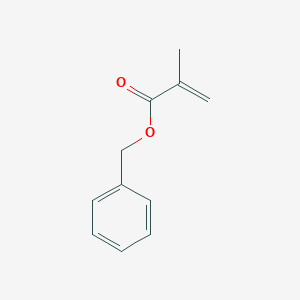

Benzyl methacrylate

Cat. No. B145911

Key on ui cas rn:

2495-37-6

M. Wt: 176.21 g/mol

InChI Key: AOJOEFVRHOZDFN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07351278B2

Procedure details

A 3-liter flask was equipped with a mechanical stirrer, thermocouple, N2 inlet, condenser, drop funnel and syringe pump. Tetrahydrofuran (950 g), 1,1-bis(trimethylsiloxy) 2-methyl propene (46.2 g) and tetrabutylammonium m-chlorobenzoate (2 g) was added into pot. Feed I (tetrahydrofuran (5 g) and tetrabutylammonium m-chlorobenzoate (0.8 g)) and Feed II (benzyl methacrylate (600 g), 2-(trimethylsiloxy)ethyl methacrylate (312 g), ethyltriethyleneglycol methacrylate (100 g) and trimethylsilyl methacrylate (152 g)) were started at time 0 minutes. Feed I was added over 200 minutes. Feed II was added over 60 minutes. After 360 minutes 90 g of methanol was added to the pot. The pot was heated to reflux and 500 g were distilled. A solution of water (124 g) and dichloroacetic acid (0.2 g) were added to the pot and refluxed for 60 minutes. After refluxing, 725 g were distilled and 2-pyrrolidinone (889 g) was added. This synthesis produced a random acrylic polymer of 60 wt % benzyl methacrylate, 20 wt % 2-hydroxyethyl methacrylate, 10 wt % ethyltriethyleneglycol methacrylate and 10 wt % methacrylic acid at a Mn of 5300. The final solution contained 52% polymer solids in 2-pyrrolidinone.

[Compound]

Name

II

Quantity

600 g

Type

reactant

Reaction Step One

[Compound]

Name

II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

tetrabutylammonium m-chlorobenzoate

Quantity

2 g

Type

reactant

Reaction Step Four

Name

tetrabutylammonium m-chlorobenzoate

Quantity

0.8 g

Type

reactant

Reaction Step Six

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C[Si](C)(C)[O:8][C:9]([O:13][Si](C)(C)C)=[C:10]([CH3:12])[CH3:11].Cl[C:21]1[CH:22]=[C:23]([CH:27]=[CH:28][CH:29]=1)[C:24]([O-:26])=[O:25].C([N+](CCCC)(CCCC)CCCC)CCC.[CH3:47][OH:48]>>[C:9]([O:13][CH2:24][C:23]1[CH:27]=[CH:28][CH:29]=[CH:21][CH:22]=1)(=[O:8])[C:10]([CH3:12])=[CH2:11].[C:24]([O:26][CH2:3][CH2:2][OH:1])(=[O:25])[C:23]([CH3:22])=[CH2:27].[C:9]([OH:13])(=[O:8])[C:10]([CH3:12])=[CH2:11].[CH2:10]([CH:9]([OH:8])[CH2:47][O:48][CH2:3][CH2:2][O:1][CH2:5][CH2:4][OH:25])[CH3:11].[C:9]([OH:13])(=[O:8])[C:10]([CH3:12])=[CH2:11] |f:2.3,7.8|

|

Inputs

Step One

[Compound]

|

Name

|

II

|

|

Quantity

|

600 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Four

|

Name

|

|

|

Quantity

|

950 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

46.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](OC(=C(C)C)O[Si](C)(C)C)(C)C

|

|

Name

|

tetrabutylammonium m-chlorobenzoate

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=O)[O-])C=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Five

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Six

|

Name

|

tetrabutylammonium m-chlorobenzoate

|

|

Quantity

|

0.8 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C(=O)[O-])C=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 3-liter flask was equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were started at time 0 minutes

|

|

Duration

|

0 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Feed I was added over 200 minutes

|

|

Duration

|

200 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The pot was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

500 g were distilled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A solution of water (124 g) and dichloroacetic acid (0.2 g) were added to the pot and

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 60 minutes

|

|

Duration

|

60 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After refluxing

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

725 g were distilled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

2-pyrrolidinone (889 g) was added

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)O.C(C)C(COCCOCCO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |